1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c17-13(10-12-6-2-1-3-7-12)16-11-18-14-8-4-5-9-15(14)19-16/h1-9,13,16H,10-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEIVVGWKVKARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: 2,3-Dihydro-1,4-benzodioxin Derivatives
The benzodioxane ring system can be prepared or obtained as 2,3-dihydrobenzodioxin derivatives. These serve as the core scaffold for further functionalization. For example, 2,3-dihydrobenzo-dioxin-6-amine is a common intermediate used in subsequent reactions to build more complex structures.
Sulfonamide Intermediate Formation
A notable preparation step involves reacting 2,3-dihydrobenzo-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an aqueous alkaline medium (pH 9-10) to form the sulfonamide intermediate N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide. This reaction proceeds at room temperature with stirring for several hours, followed by acidification to precipitate the product with good yield (~80%).
Coupling with Phenylethanamine Derivatives
The sulfonamide intermediate is then coupled with electrophilic species such as 2-bromo-N-(un/substituted-phenyl)acetamides in polar aprotic solvents like N,N-dimethylformamide (DMF) using lithium hydride as a base. This nucleophilic substitution reaction forms the targeted acetamide derivatives, which are structurally related to the desired phenylethanamine compound.
Alternative Routes: Direct Alkylation and Reduction
Other synthetic approaches include direct alkylation of the benzodioxane ring with phenylacetyl derivatives or related electrophiles, followed by reduction or amination steps to introduce the amine functionality on the ethan-1-amine side chain. For example, reactions involving sodium hydride in dimethyl sulfoxide (DMSO) under inert atmosphere allow for nucleophilic substitution and subsequent modifications to yield related benzodioxin-phenylethanone intermediates.
Detailed Reaction Conditions and Yields
Analytical Characterization Supporting Preparation
The synthesized compounds are characterized by:
- Infrared Spectroscopy (IR): Key peaks include N-H stretching (~3248 cm⁻¹), aromatic C-H stretching (~3045 cm⁻¹), and sulfonyl group stretches (~1383 cm⁻¹).
- Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic singlets and multiplets corresponding to aromatic and aliphatic protons, confirming substitution patterns.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Melting Point Determination: Used to assess purity and identity (e.g., sulfonamide intermediate melting point ~129-130 °C).
Summary of Research Findings
- The aqueous alkaline medium facilitates selective sulfonamide formation from benzodioxin amines.
- Lithium hydride in DMF is effective for coupling sulfonamide intermediates with bromoacetamides.
- Alternative alkylation methods using sodium hydride in DMSO provide access to related ketone intermediates, which can be further transformed.
- Reaction yields range from moderate to good (47-80%), with reaction times from several hours to overnight.
- Spectroscopic data confirm the structures and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The phenyl group in the target compound is replaced with electron-withdrawing (e.g., bromine in ) or heteroaromatic (e.g., pyridine in ) moieties in analogs.
- Molecular Weight : Derivatives with bulkier substituents (e.g., phenylbutanamine in ) exhibit higher molecular weights, which may impact pharmacokinetic profiles.
Biological Activity
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine, also known as a benzodioxin derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzodioxin moiety that may influence its interactions with biological targets.
The molecular formula of this compound is C16H17NO2, with a molecular weight of 255.32 g/mol. The compound's IUPAC name reflects its complex structure, which is crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.32 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 65352655 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it may modulate enzyme activity and act as a ligand for specific receptors, influencing cellular signaling pathways and physiological responses.
Potential Mechanisms:
- Enzyme Modulation : The compound may enhance or inhibit specific enzymatic reactions.
- Receptor Interaction : It could bind to receptors involved in critical biological processes, potentially altering their activity.
- Cell Signaling : By affecting signaling pathways, the compound may influence cell proliferation, differentiation, and apoptosis.
Biological Studies and Findings
Recent studies have explored the effects of this compound on various biological systems:
Case Study: Hemoglobin Interaction
A notable study identified a related compound (TD-1) that increased the oxygen affinity of hemoglobin, which is relevant for conditions like sickle cell disease. This compound's mechanism involved stabilizing the relaxed state of hemoglobin and inhibiting hypoxia-induced sickling of red blood cells . While not directly tested on this compound, the structural similarities suggest potential for similar effects.
In Vitro Studies
In vitro assays demonstrate that benzodioxin derivatives can influence cellular behavior:
- Cell Viability : Compounds in this class have shown varying effects on cell viability in cancer cell lines.
- Apoptosis Induction : Certain derivatives have been reported to induce apoptosis in specific cancer types.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other benzodioxin derivatives:
| Compound Name | Biological Activity |
|---|---|
| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-phenyl | Modulates enzyme activity; potential anti-cancer effects |
| 1-(2,3-dihydro-1,4-benzodioxin-3-yloxy)-propanol | Exhibits neuroprotective properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-phenylethan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, 2,3-dihydrobenzo[1,4]dioxin-6-amine derivatives (a structural analog) are prepared by reacting substituted benzodioxin amines with sulfonyl chlorides under basic conditions (pH 9–10) at room temperature for 3–4 hours . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., dichloromethane vs. ethanol), and temperature. Catalytic hydrogenation or sodium cyanoborohydride may enhance reductive amination efficiency.
| Synthetic Route | Conditions | Yield Range | Reference |
|---|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, RT, 12h | 45–60% | |
| Nucleophilic substitution | K₂CO₃, DMF, reflux, 6h | 30–50% |
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer : Use a combination of 1H/13C NMR to identify proton environments (e.g., benzodioxin methylene protons at δ 4.2–4.4 ppm) and aromatic splitting patterns. IR spectroscopy can confirm amine N-H stretches (~3300 cm⁻¹). CHN elemental analysis ensures stoichiometric purity (>98%) . For chiral centers (if present), chiral HPLC or X-ray crystallography is recommended.
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and binding affinity of this compound in biological systems?
- Methodological Answer : Apply density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For receptor interactions, molecular docking (AutoDock Vina) with α-glucosidase or acetylcholinesterase (targets for enzyme inhibition) can predict binding modes. Pair with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
| Target Enzyme | Docking Score (kcal/mol) | Binding Site Residues | Reference |
|---|---|---|---|
| α-Glucosidase | -8.2 ± 0.3 | Asp214, Glu276 | |
| Acetylcholinesterase | -7.9 ± 0.4 | Trp86, Tyr337 |
Q. How do structural modifications (e.g., substituents on the benzodioxin ring) affect the compound’s pharmacological activity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzodioxin 6-position to enhance metabolic stability. Replace the phenethylamine moiety with bulkier aryl groups (e.g., naphthyl) to test steric effects on receptor selectivity. SAR studies on analogs show that methoxy substitutions improve α-glucosidase inhibition (IC₅₀: 12 μM vs. 45 μM for unsubstituted derivatives) .
Q. What analytical methods are suitable for detecting trace degradation products during stability studies?
- Methodological Answer : Use UPLC-MS/MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate degradation products. Derivatize amines with 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) for enhanced UV detection at 254 nm . Quantify impurities against validated calibration curves (LOQ: 0.1 μg/mL).
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., Ellman’s method for acetylcholinesterase). Variability often arises from differences in enzyme sources (human vs. electric eel) or assay pH. For example, IC₅₀ values may differ by 20–40% due to ionic strength effects on ligand protonation states .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating neurotoxicity or metabolic profiles?
- Methodological Answer : Use SH-SY5Y neuronal cells for neurotoxicity screening (MTT assay, LC₅₀: 48h exposure). For hepatic metabolism, incubate with human liver microsomes (HLMs) and monitor CYP450-mediated oxidation via LC-MS. Identify major metabolites (e.g., N-demethylation products) using high-resolution mass spectrometry .
Ecological and Safety Data Gaps
Q. What preliminary ecotoxicological assessments should be conducted given limited data?
- Methodological Answer : Perform Daphnia magna acute toxicity tests (OECD 202) and soil mobility assays (OECD 121). Current data gaps (e.g., bioaccumulation potential) require estimating logP (predicted: 2.8) and BCF using QSAR models like EPI Suite .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
